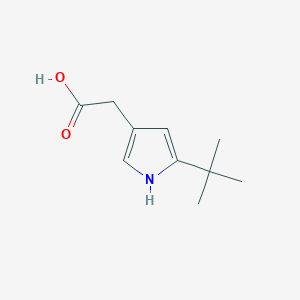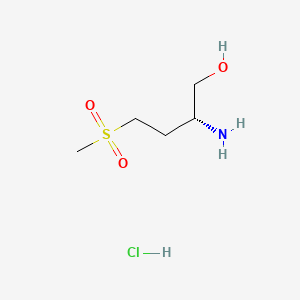![molecular formula C9H15F3N2O B13456541 2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide is a fluorinated acetamide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride
- 2,2,2-trifluoro-N-methylacetamide
- 2,2,2-trifluoro-N-(4-methyl-pyridin-2-yl)-acetamide
Uniqueness
2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C9H15F3N2O |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H15F3N2O/c1-6-2-3-13-4-7(6)5-14-8(15)9(10,11)12/h6-7,13H,2-5H2,1H3,(H,14,15) |
Clé InChI |
XWIOXPPYHONIAR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC1CNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)



![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)


![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)

